Triheptanoin vs. Trioctanoin (C8): Differential Effects on Left Ventricular Function and Mass in LC-FAOD
In a double-blind, randomized controlled trial of 32 LC-FAOD patients, triheptanoin (C7) demonstrated differential cardiac effects compared to trioctanoin (C8). Patients receiving C7 experienced a significant increase in left ventricular ejection fraction (LVEF) by 7.4% (p=0.046) and a significant 20% decrease in left ventricular wall mass (p=0.041) on resting echocardiogram, whereas patients receiving C8 did not [1]. Additionally, C7-treated patients required a lower heart rate for the same amount of work during moderate-intensity exercise compared to C8-treated patients [1].
| Evidence Dimension | Change in left ventricular ejection fraction (LVEF) |
|---|---|
| Target Compound Data | +7.4% increase (p=0.046) |
| Comparator Or Baseline | Trioctanoin (C8): No significant change reported |
| Quantified Difference | Absolute difference of 7.4% LVEF improvement with C7 |
| Conditions | 4-month randomized trial in LC-FAOD patients; 20% total daily energy intake from C7 or C8 |
Why This Matters
This direct comparator evidence supports the procurement of triheptanoin over trioctanoin for studies involving cardiac function endpoints in LC-FAOD, as C7 uniquely improves both ejection fraction and reduces ventricular mass.
- [1] Gillingham MB, et al. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial. J Inherit Metab Dis. 2017;40(6):831-843. View Source
